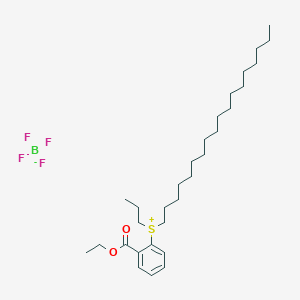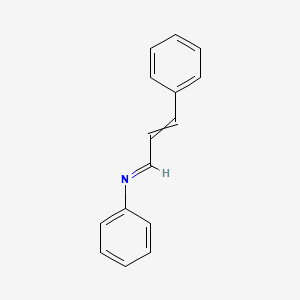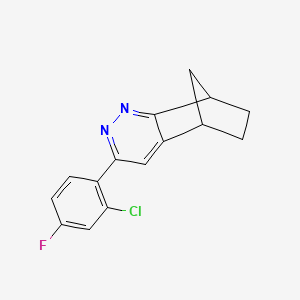
3-(dimethylamino)propyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)propyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters It is derived from methanesulfonic acid, which is known for its strong acidity and stability
准备方法
Synthetic Routes and Reaction Conditions
3-(dimethylamino)propyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 3-dimethylaminopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 3-dimethylaminopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
3-(dimethylamino)propyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(dimethylamino)propyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and alkylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of methanesulfonic acid 3-dimethylaminopropyl ester involves its interaction with molecular targets through its ester functional group. The ester can undergo hydrolysis to release methanesulfonic acid and 3-dimethylaminopropanol, which can then interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a catalyst.
相似化合物的比较
3-(dimethylamino)propyl methanesulfonate can be compared with other sulfonate esters, such as:
Ethyl methanesulfonate: Known for its use in mutagenesis studies.
Methyl methanesulfonate: Commonly used as an alkylating agent in chemical research.
Isopropyl methanesulfonate: Utilized in organic synthesis for its reactivity.
属性
分子式 |
C6H15NO3S |
|---|---|
分子量 |
181.26 g/mol |
IUPAC 名称 |
3-(dimethylamino)propyl methanesulfonate |
InChI |
InChI=1S/C6H15NO3S/c1-7(2)5-4-6-10-11(3,8)9/h4-6H2,1-3H3 |
InChI 键 |
DMUAMSFZSOIBAR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCOS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(1-Ethoxyethoxy)-3-methoxyphenyl]methanamine](/img/structure/B8662673.png)
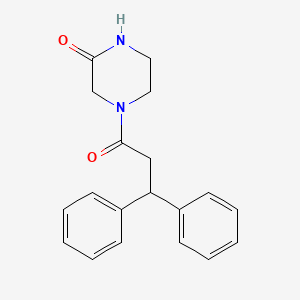
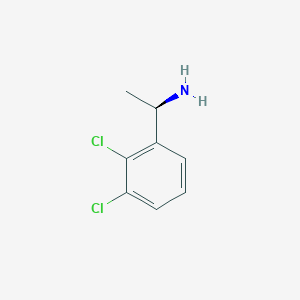
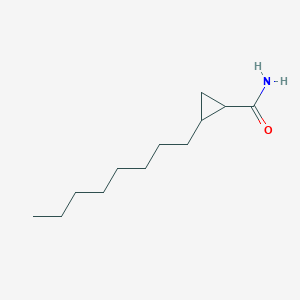

![1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B8662711.png)
